ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate
Description
Ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate is a pyrazole-derived compound featuring a nitro group at position 4 and a morpholine-4-carbonyl substituent at position 3 of the pyrazole ring. The ethyl acetate moiety at the 1-position enhances its solubility in organic solvents, making it suitable for synthetic applications. This compound is of interest in medicinal chemistry due to the electron-withdrawing nitro group and the morpholine moiety, which may influence bioavailability and receptor interactions.
Properties
Molecular Formula |
C12H16N4O6 |
|---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
ethyl 2-[3-(morpholine-4-carbonyl)-4-nitropyrazol-1-yl]acetate |
InChI |
InChI=1S/C12H16N4O6/c1-2-22-10(17)8-15-7-9(16(19)20)11(13-15)12(18)14-3-5-21-6-4-14/h7H,2-6,8H2,1H3 |
InChI Key |
ICDFCSWWOGZDSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C(=O)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the morpholine ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Features and Functional Group Analysis
The compound is compared to structurally related pyrazole derivatives (Table 1), focusing on substituent effects, physicochemical properties, and applications.
Substituent-Driven Property Differences
Morpholinylcarbonyl vs. Ethoxymethyleneamino (): The morpholine group improves water solubility compared to ethoxymethyleneamino substituents due to its polar tertiary amine and oxygen atoms. This enhances pharmacokinetic profiles in drug design .
Nitro Group Position and Reactivity:
- The 4-nitro substituent in the target compound is common in analogs (e.g., CAS 39753-81-6), contributing to electron-deficient pyrazole rings that facilitate nucleophilic substitution or reduction reactions .
- Comparatively, nitro groups on benzoate rings (e.g., CAS 1375064-66-6) exhibit distinct electronic effects, influencing fluorescence properties .
Ethyl Acetate vs. Cyclopropyl/Amino Groups (): Ethyl acetate esters (e.g., CAS 39753-81-6) are hydrolytically labile, enabling prodrug strategies. In contrast, cyclopropyl or amino groups (e.g., in compound 10-F427324) confer rigidity or hydrogen-bonding capacity, respectively .
Biological Activity
Ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate is a synthetic compound belonging to the pyrazole class, characterized by its unique structure which includes a morpholine moiety and a nitro group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in enhancing antibiotic efficacy and possibly exhibiting anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Pyrazole Ring : Central to its structure, providing a scaffold for biological activity.
- Morpholine Group : Imparts solubility and may enhance interactions with biological targets.
- Nitro Group : Potentially increases biological activity against various microbial strains.
Antibiotic Adjuvant Properties
Research indicates that this compound acts as an antibiotic adjuvant , enhancing the effectiveness of existing antibiotics by inhibiting bacterial resistance mechanisms. This is particularly significant in the context of rising antibiotic resistance, where new strategies are urgently needed to combat resistant strains.
The proposed mechanism involves:
- Inhibition of enzymes associated with bacterial resistance.
- Modulation of microbial membrane permeability.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties , potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A comparative analysis with standard anti-inflammatory drugs indicates promising results.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other pyrazole derivatives:
Study on Antibiotic Efficacy
A study conducted by Burguete et al. demonstrated that compounds structurally similar to this compound showed enhanced activity against E. coli and S. aureus when used in combination with standard antibiotics. The presence of the morpholine moiety was crucial for this enhancement.
In Vivo Anti-inflammatory Effects
In a carrageenan-induced rat paw edema model, derivatives of pyrazole were tested for anti-inflammatory activity. Compounds similar to this compound showed significant reductions in inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
